molecular formula C26H25Cl2FN8 B3030519 Cot inhibitor-2 CAS No. 915363-56-3

Cot inhibitor-2

Cat. No. B3030519
CAS RN: 915363-56-3
M. Wt: 539.4
InChI Key: PHNZIIMWDVXPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cot inhibitor-2 is a potent, selective, and orally active cot (Tpl2/MAP3K8) inhibitor . It inhibits LPS-stimulated TNF-α production in human whole blood .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 539.43 and its molecular formula is C26H25Cl2FN8 .

Scientific Research Applications

1. Cancer Research

Cot inhibitor-2 (COTI-2) shows promising results in cancer research. Studies have demonstrated its effectiveness against various human cancer cell lines both in vitro and in vivo. It's effective regardless of the cancer cell's tissue origin or genetic makeup. Most cancer cell lines treated with COTI-2 were sensitive to it at nanomolar concentrations, showing superior activity against tumor cells compared to traditional chemotherapy or targeted-therapy agents. COTI-2 induces apoptosis in tumor cells and is well-tolerated in vivo without causing toxicity in treated animals. The mechanism of action for COTI-2 is not fully understood but it appears to target mutant p53 and the PI3K/AKT/mTOR pathway (Salim et al., 2016), (Salim et al., 2017).

2. Inflammatory Diseases

COT (Tpl2 in mice) is a serine/threonine MAP3 kinase that regulates the production of TNF-alpha and other pro-inflammatory cytokines via the ERK/MAP kinase pathway. This has implications for therapeutic intervention in diseases like rheumatoid arthritis. Identification and inhibition of COT provides a potential avenue for ameliorating such diseases. Research has led to the identification of cellular active selective small molecule inhibitors of COT kinase (Cusack et al., 2009), (George & Salmeron, 2009).

3. Resistance to RAF Inhibition in Cancer

Studies have found that COT can drive resistance to RAF inhibition through MAP kinase pathway reactivation in B-RAF(V600E) cell lines. This resistance is driven by COT activating ERK primarily through MEK-dependent mechanisms that don't require RAF signaling. Identifying COT as a factor in resistance helps in understanding potential treatment strategies to overcome this resistance in cancer therapy (Johannessen et al., 2010).

Safety and Hazards

During combustion, Cot inhibitor-2 may emit irritant fumes . It is recommended to wear self-contained breathing apparatus and protective clothing in the event of a fire .

Biochemical Analysis

Biochemical Properties

Cot inhibitor-2 plays a crucial role in biochemical reactions by inhibiting the activity of Tpl2/MAP3K8. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and inflammation. This compound inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 μM . The compound interacts with Tpl2/MAP3K8 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the MAPK pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . This inhibition results in decreased inflammation and has potential therapeutic applications in inflammatory diseases. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of Tpl2/MAP3K8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MKK1/2 and ERK1/2, which are key components of the MAPK pathway . By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, with a half-life of several hours in biological systems . Over prolonged periods, this compound maintains its inhibitory effects on Tpl2/MAP3K8 and continues to reduce the production of pro-inflammatory cytokines. Long-term studies have demonstrated that this compound can effectively modulate inflammatory responses without significant degradation or loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Tpl2/MAP3K8 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with Tpl2/MAP3K8. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are essential for its clearance and elimination from the system.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the liver, spleen, and lungs . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach target tissues to exert its inhibitory action on Tpl2/MAP3K8.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with Tpl2/MAP3K8 and inhibits its activity . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects.

properties

IUPAC Name

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNZIIMWDVXPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657644
Record name 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915363-56-3
Record name 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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